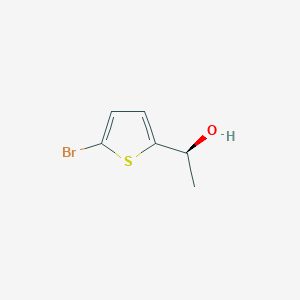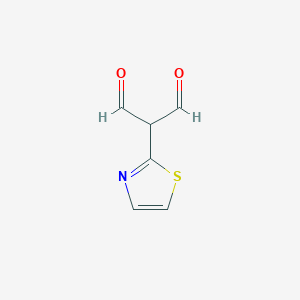
L-Arginine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Arginine nitrate is a compound formed by the combination of L-arginine, an amino acid, and nitric acid. L-arginine is known for its role in the biosynthesis of proteins and nitric oxide, a critical molecule in various physiological processes. The nitrate component enhances the compound’s ability to promote nitric oxide production, which is essential for vasodilation and improved blood flow.
準備方法
Synthetic Routes and Reaction Conditions: L-Arginine nitrate can be synthesized by reacting L-arginine with nitric acid. The process involves dissolving L-arginine in purified water at normal temperature, followed by the slow addition of nitric acid. The mole ratio of L-arginine to nitric acid is typically maintained between 1:1 and 1:1.1, and the reaction temperature ranges from 40°C to 70°C. The solution is gradually clarified, and the pH is adjusted to 1-2 using nitric acid. The clarified solution is then cooled to 10°C to 25°C, and the resulting crystals are separated, washed, and dried at 60°C to 85°C .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with continuous recycling of the mother liquor to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions: L-Arginine nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce nitric oxide, a potent vasodilator.
Reduction: The nitrate component can be reduced to nitrite and subsequently to nitric oxide under certain conditions.
Substitution: this compound can participate in substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as ascorbic acid and sodium dithionite are used.
Substitution: Various nucleophiles can be used to replace the nitrate group.
Major Products:
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Nitrite and nitric oxide.
Substitution: Compounds with different functional groups replacing the nitrate.
科学的研究の応用
L-Arginine nitrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nitric oxide and other nitrogen-containing compounds.
Biology: Studied for its role in cellular signaling and regulation of blood flow.
Medicine: Investigated for its potential in treating cardiovascular diseases, improving exercise performance, and enhancing wound healing
Industry: Utilized in the production of dietary supplements and pharmaceuticals.
作用機序
L-Arginine nitrate exerts its effects primarily through the production of nitric oxide. L-arginine is converted to nitric oxide by the enzyme nitric oxide synthase. Nitric oxide then activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate, which causes vasodilation and improved blood flow . The nitrate component can also be reduced to nitric oxide, enhancing the overall nitric oxide production .
類似化合物との比較
L-Citrulline: Another amino acid that is a precursor to L-arginine and also promotes nitric oxide production.
L-Ornithine: Involved in the urea cycle and can be converted to L-arginine.
Nitroglycerin: A nitrate compound used as a vasodilator in the treatment of angina.
Uniqueness: L-Arginine nitrate is unique in its dual role of providing both L-arginine and nitrate, which synergistically enhance nitric oxide production. This makes it particularly effective in promoting vasodilation and improving blood flow compared to other compounds that only provide one of these components .
特性
CAS番号 |
223253-05-2 |
|---|---|
分子式 |
C6H14N5O5- |
分子量 |
236.21 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;nitrate |
InChI |
InChI=1S/C6H14N4O2.NO3/c7-4(5(11)12)2-1-3-10-6(8)9;2-1(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);/q;-1/t4-;/m0./s1 |
InChIキー |
HVMFMDRJTWGJTN-WCCKRBBISA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)(O)[O-] |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















